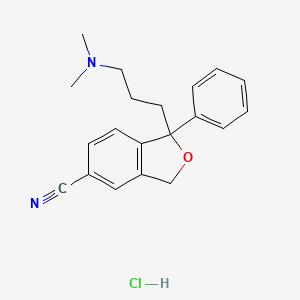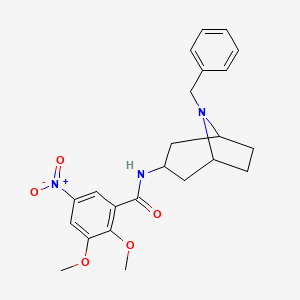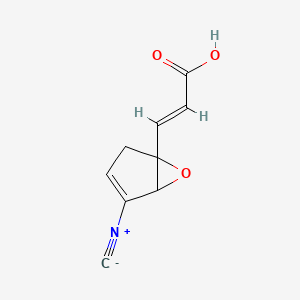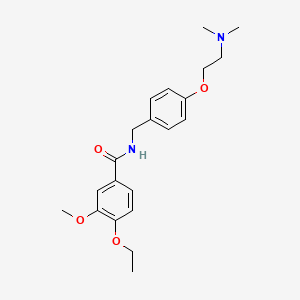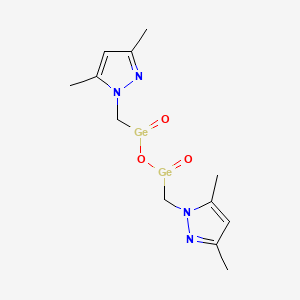
Uridine phosphate dipotassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine phosphate dipotassium is a compound that plays a crucial role in various biological processes. It is a nucleotide derivative that consists of uridine, a pyrimidine nucleoside, and a phosphate group, with two potassium ions. This compound is involved in numerous metabolic pathways and is essential for the synthesis of nucleic acids and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of uridine phosphate dipotassium can be achieved through several synthetic routes. One common method involves the fermentation of uridine with sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast. The fermentation process yields uridine 5’-diphosphate, which is then subjected to ice block cooling pretreatment, separation, and purification. The purified product undergoes alcohol precipitation crystallization, followed by drying and pulverization .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. For example, an enzymatic redox cascade can be used for the one-pot synthesis of uridine 5’-diphosphate from uridine 5’-diphosphate glucose. This method employs enzymes such as UDP-glucose 6-dehydrogenase and UDP-xylose synthase, which convert UDP-glucose to UDP-xylose through a series of redox reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine phosphate dipotassium undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the glucosylation of phenolic hydroxyl groups, catalyzed by uridine diphosphate glucosyltransferase. This reaction involves the transfer of a glucose moiety from uridine diphosphate glucose to a phenolic substrate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucose, magnesium sulfate, and brewer’s yeast for fermentation processes. Enzymatic reactions often require specific enzymes such as UDP-glucose 6-dehydrogenase and UDP-xylose synthase, along with cofactors like NAD+ .
Major Products: The major products formed from the reactions of this compound include various nucleotide sugars such as UDP-glucose and UDP-xylose. These products are essential for glycosylation reactions and other metabolic processes .
Wissenschaftliche Forschungsanwendungen
Uridine phosphate dipotassium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of nucleotide sugars and other biomolecules. In biology, it plays a crucial role in metabolic pathways, including glycogen synthesis and the hexosamine biosynthetic pathway. In medicine, this compound is studied for its potential therapeutic effects in metabolic diseases, tumors, and neurodegenerative diseases . Additionally, it is used in the production of mRNA vaccines, where it enhances RNA stability and reduces immunogenicity .
Wirkmechanismus
The mechanism of action of uridine phosphate dipotassium involves its role as a precursor for various nucleotide sugars. It participates in glycosylation reactions, where it donates a glucose moiety to acceptor molecules. This process is catalyzed by enzymes such as uridine diphosphate glucosyltransferase. The compound also plays a role in the regulation of metabolic pathways, including the hexosamine biosynthetic pathway, which is involved in protein modification and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Uridine phosphate dipotassium can be compared with other similar compounds such as uridine diphosphate glucose, uridine diphosphate xylose, and uridine diphosphate glucuronic acid. These compounds share similar structures and functions, as they all serve as nucleotide sugar donors in glycosylation reactions. this compound is unique in its specific role in certain metabolic pathways and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant roles in various biological processes. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its uniqueness and potential for future research and applications.
Eigenschaften
CAS-Nummer |
97635-35-3 |
|---|---|
Molekularformel |
C9H12K2N2O12P2 |
Molekulargewicht |
480.34 g/mol |
IUPAC-Name |
dipotassium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2K/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI-Schlüssel |
QLYHPAJMTFPEHP-WFIJOQBCSA-L |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


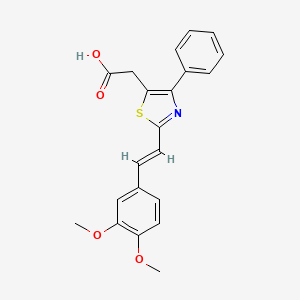

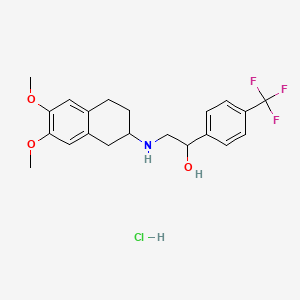

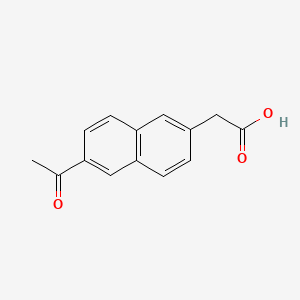
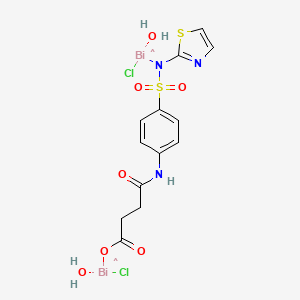
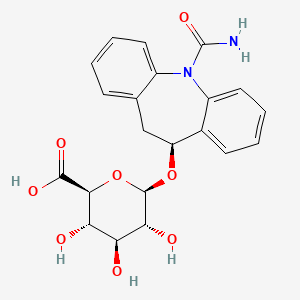

![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
